4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile
Description
4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile is a heterocyclic organic compound featuring a dihydrofuran ring fused with a nitrile group and substituted with a 4-chlorophenyl moiety. Its molecular formula is C₁₁H₆ClNO₂, with a molar mass of 219.63 g/mol. The compound is structurally characterized by a planar furan ring system, where the electron-withdrawing chlorine substituent on the phenyl group influences its electronic properties and reactivity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-oxo-2H-furan-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO2/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCBFQOOIOPFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and malononitrile.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form 4-(4-chlorophenyl)-2-cyano-3-buten-2-one.
Cyclization: The intermediate 4-(4-chlorophenyl)-2-cyano-3-buten-2-one is then cyclized using an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that derivatives of 4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile exhibit antimicrobial properties. A study demonstrated that modifications to the compound can enhance its efficacy against various bacterial strains. For instance, the introduction of different substituents on the phenyl ring has been shown to improve its antibacterial activity significantly, making it a candidate for developing new antibiotics .
2. Anticancer Potential
This compound has also been investigated for its anticancer properties. A notable study explored the synthesis of related compounds that showed promising results in inhibiting cancer cell proliferation. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a focal point for further research in anticancer drug development .
Agrochemical Applications
1. Pesticidal Activity
The compound has been evaluated for its potential use as a pesticide. Several derivatives have been tested for their effectiveness against agricultural pests, showing significant insecticidal activity. This suggests that this compound could be used in formulating new agrochemicals aimed at pest control .
Materials Science
1. Polymer Chemistry
In materials science, this compound has been utilized as a building block in polymer synthesis. Its unique structural features allow it to participate in various polymerization reactions, leading to the development of new materials with desirable properties such as increased thermal stability and mechanical strength. Research indicates that polymers derived from this compound can be tailored for specific applications, including coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution of halogens (e.g., fluorine, chlorine) on the phenyl ring significantly alters physicochemical properties. Below is a comparative analysis with 4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile ():
*Estimated based on halogen size and intermolecular forces; chlorine’s larger atomic radius may enhance van der Waals interactions, raising the melting point slightly compared to fluorine.
Electronic and Reactivity Profiles
Crystallographic Behavior
- Crystal Packing: SHELX and Mercury analyses of fluorophenyl analogs reveal layered packing due to halogen···π interactions.
Computational and Experimental Insights
Structural Visualization and Analysis
- Mercury enables comparative visualization of crystal structures. For example, the fluorophenyl analog () shows a herringbone packing motif, which may differ in the chlorophenyl variant due to Cl’s larger atomic radius.
Biological Activity
4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile, a compound with significant potential in pharmacological applications, has garnered attention due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 219.63 g/mol. The compound features a furan ring substituted with a chlorophenyl group and a carbonitrile functional group, contributing to its unique chemical reactivity and biological activity .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Enzyme Inhibition : It has been evaluated for its inhibitory effects on enzymes such as cholinesterases and cyclooxygenases, which are critical in neurodegenerative diseases and inflammation .
- Cytotoxicity : Studies indicate that it may possess cytotoxic properties against certain cancer cell lines, suggesting its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Interaction : The compound interacts with key enzymes involved in metabolic pathways. For instance, it has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of Alzheimer's disease.
Enzyme IC50 Value (µM) AChE 10.4 BChE 7.7 - Molecular Docking Studies : In silico studies have demonstrated that the compound forms hydrogen bonds with active site residues of target enzymes, enhancing its inhibitory potency .
- Cytotoxic Mechanisms : The compound induces apoptosis in cancer cells through mitochondrial pathways and increases reactive oxygen species (ROS) production, leading to cell death .
Case Studies
Several studies highlight the effectiveness of this compound:
- Anticancer Activity : In a study evaluating various derivatives against MCF-7 breast cancer cells, this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .
- Neuroprotective Effects : Another study focused on the compound's ability to inhibit cholinesterases showed promising results for neuroprotection in models of Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the key steps for determining the crystal structure of 4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection involves high-resolution detectors, followed by processing with WinGX for integration and absorption correction . Structure solution employs direct methods (e.g., SHELXD ) and refinement via SHELXL , which supports anisotropic displacement parameters and hydrogen bonding analysis . Validation tools in Mercury CSD (e.g., packing similarity and void analysis) ensure structural reliability . For example, related dihydrofuran derivatives were refined to R factors < 0.05 using these protocols .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?
- Methodological Answer :
- NMR : Assign signals using ¹H/¹³C DEPT and 2D experiments (COSY, HSQC) to resolve coupling patterns, particularly for the dihydrofuran ring and chlorophenyl group.
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., [M+H]⁺). For analogous compounds, fragmentation patterns align with retro-Diels-Alder pathways .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodological Answer :
- Software : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets to optimize geometry and compute frontier molecular orbitals (FMOs).
- Analysis : Multiwfn calculates electrostatic potential (ESP) maps and Fukui indices to predict reactive sites . For example, the electron-deficient nitrile group in similar structures shows high electrophilicity (f⁺ > 0.1) .
- Validation : Compare DFT-derived bond lengths/angles with X-ray data (mean deviation < 0.02 Å) to assess computational accuracy .
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Methodological Answer :
- Twinning/Disorder : Use SHELXL ’s TWIN/BASF commands for twinned data and PART instructions for disordered atoms .
- Validation : Cross-check residual density maps in Mercury CSD ; unexplained peaks > 1 eÅ⁻³ suggest missed solvent or disorder .
- Cross-Validation : Compare thermal parameters with analogous structures (e.g., 5-oxo-dihydrothiophenes show similar Ueq values for carbonyl groups) .
Q. How can molecular docking predict this compound’s interaction with enzymatic targets?
- Methodological Answer :
- Setup : Prepare the ligand (AM1-BCC charges) and receptor (PDB structure) using AutoDockTools . Enable side-chain flexibility for binding-site residues .
- Docking : Run 100 Lamarckian GA trials; cluster results by RMSD (< 2.0 Å). For example, docking of similar nitriles into proteases yielded binding energies of −8.5 to −10.2 kcal/mol .
- Post-Analysis : Visualize hydrogen bonds/π-stacking with PyMOL and quantify binding affinity via MM-PBSA in AmberTools .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational bond lengths?
- Methodological Answer :
- Root Cause : Basis set limitations (e.g., missing polarization/diffusion functions) or neglect of crystal packing effects in gas-phase DFT.
- Mitigation : Apply periodic boundary conditions (PBC) in VASP or include Grimme’s D3 dispersion correction . For dihydrofuran derivatives, PBC-DFT reduced C=O bond length errors from 0.03 Å to 0.01 Å .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
